(2-((Tert-butylthio)methyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone
Description
The compound (2-((Tert-butylthio)methyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone features a piperidine backbone modified with a tert-butylthio methyl group at the 2-position and a cyclohex-3-en-1-yl methanone moiety.
Properties
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-cyclohex-3-en-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NOS/c1-17(2,3)20-13-15-11-7-8-12-18(15)16(19)14-9-5-4-6-10-14/h4-5,14-15H,6-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOBYQMGRYHRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2CCC=CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((Tert-butylthio)methyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone , with the CAS number 2034495-73-1 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article presents a comprehensive analysis of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 295.5 g/mol. The structure features a piperidine ring substituted with a tert-butylthio group and a cyclohexenyl moiety, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 2034495-73-1 |
| Molecular Formula | C17H29NOS |
| Molecular Weight | 295.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Preliminary studies suggest that this compound may interact with various biological targets, potentially including receptors involved in neurotransmission and metabolic pathways. The presence of the piperidine ring indicates possible interactions with central nervous system (CNS) receptors, while the thioether group could enhance bioactivity through sulfur-mediated interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, thioether-substituted piperidines have shown effectiveness against various bacterial strains. Although specific data for this compound is limited, structural analogs suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Antioxidant Properties
Compounds containing sulfur moieties often demonstrate antioxidant activity. The mechanism involves scavenging free radicals and reducing oxidative stress in cells, which may be beneficial in preventing cellular damage associated with various diseases.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial effectiveness of thioether-containing compounds, it was found that similar piperidine derivatives exhibited significant inhibition against E. coli. The study utilized disk diffusion methods to assess activity, revealing zones of inhibition comparable to standard antibiotics .
Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of piperidine derivatives. The results indicated that compounds similar to this compound showed potential as anxiolytics in rodent models, suggesting modulation of GABAergic transmission .
In Vitro Studies
In vitro assays have demonstrated that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, enzyme inhibition assays revealed that certain piperidine derivatives could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the CNS .
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications to the piperidine ring and substituents significantly affect biological activity. For example, variations in the alkyl chain length and branching on the sulfur atom can enhance or reduce activity against specific biological targets.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to (2-((Tert-butylthio)methyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone exhibit significant antimicrobial properties. For instance, a study on piperidine derivatives demonstrated their effectiveness against various bacterial strains, suggesting the potential for developing new antibiotics based on this scaffold .
Analgesic Properties
The structural framework of the compound aligns with known analgesics. Preliminary studies suggest that modifications of piperidine derivatives can lead to enhanced pain relief effects. For example, compounds with similar piperidine structures have shown promising analgesic activity in animal models .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution Reactions: Utilizing tert-butylthio groups to enhance reactivity.
- Cyclization Reactions: Facilitating the formation of cyclic structures that contribute to biological activity.
These methodologies are crucial for producing derivatives with specific pharmacological profiles .
Biological Activities
Inhibition Studies
Case studies have demonstrated that compounds with similar structures can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases such as Alzheimer's. For example, a related compound showed an IC50 value of 46.42 µM against butyrylcholinesterase, indicating potential therapeutic applications in cognitive disorders .
Data Tables
To provide a clearer understanding of the compound's applications and related studies, the following table summarizes key findings:
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
This compound (CAS: 2098101-16-5) shares the cyclohexenyl methanone group but differs in its piperidine substituent, which features a 4-(2-hydroxyethyl) group instead of the tert-butylthio methyl moiety . Key distinctions include:
- Stability : The hydroxyethyl group may confer susceptibility to oxidation or esterification, whereas the thioether in the target compound offers greater chemical inertness.
- Commercial Availability : This analog is listed as discontinued, suggesting challenges in stability, synthesis, or demand .
Tert-butyl-substituted Piperidine Derivatives
A related intermediate, tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate , highlights synthetic strategies for piperidine derivatives. The patent procedure involves low-temperature lithiation and reactive intermediates (e.g., sec-butyllithium), suggesting that the target compound’s synthesis might require analogous conditions with tert-butylthiol or sulfur-containing reagents . Structural differences include:
- Reactivity : The chloro-oxoethyl group in the patent compound is a reactive electrophile, whereas the tert-butylthio methyl group in the target compound is less prone to nucleophilic attack.
- Functional Utility : The patent compound serves as a precursor for further derivatization, while the target compound’s thioether group may enhance bioavailability or metabolic stability.
Physicochemical Properties and Functional Group Analysis
Q & A
Q. What synthetic strategies are employed to synthesize (2-((tert-butylthio)methyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Functionalization of the piperidine ring with a tert-butylthio-methyl group via nucleophilic substitution or thiol-ene chemistry.
- Step 2 : Coupling the modified piperidine moiety to a cyclohex-3-en-1-yl carbonyl group using amide bond-forming reagents (e.g., EDCI/HOBt) or Friedel-Crafts acylation.
- Optimization : Reaction conditions (temperature: 60–100°C; solvents: DCM or THF) and purification via column chromatography (silica gel, hexane/EtOAc gradient) are critical for yield and purity .
Q. How is the structural identity and purity of this compound confirmed?
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm the tert-butylthio group (δ ~1.3 ppm for tert-butyl protons) and cyclohexene protons (δ ~5.6–5.8 ppm for olefinic protons).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 336.2 for CHNOS).
- HPLC : Purity >95% is confirmed using reverse-phase C18 columns with UV detection .
Q. What physicochemical properties are critical for its pharmacokinetic profile?
- Lipophilicity (logP) : Predicted logP ~3.5 due to the tert-butylthio and cyclohexene groups, influencing membrane permeability.
- Solubility : Limited aqueous solubility (experimental <0.1 mg/mL in PBS), necessitating formulation with co-solvents (e.g., DMSO).
- Stability : Susceptible to oxidation at the thioether group under acidic conditions; stability studies recommend storage at –20°C under inert atmosphere .
Advanced Research Questions
Q. How do structural modifications on the piperidine ring impact biological activity?
- Structure-Activity Relationship (SAR) : Replacing the tert-butylthio group with smaller alkylthio groups (e.g., methylthio) reduces steric hindrance, enhancing binding to target enzymes like cytochrome P450.
- Computational Modeling : Molecular docking (AutoDock Vina) predicts that the tert-butylthio group occupies a hydrophobic pocket in the active site, while the cyclohexene moiety influences conformational flexibility .
Q. What computational methods predict reaction pathways and regioselectivity for derivatives?
- Density Functional Theory (DFT) : Calculates activation energies for thioether oxidation pathways, identifying tert-butylthio as more oxidation-resistant than methylthio.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction intermediates, guiding solvent selection (e.g., THF stabilizes carbocation intermediates in Friedel-Crafts reactions) .
Q. How can contradictory data on biological targets (e.g., enzyme inhibition vs. receptor antagonism) be resolved?
- Orthogonal Assays : Use surface plasmon resonance (SPR) to measure binding kinetics alongside enzymatic assays (e.g., fluorometric protease assays).
- Crystallography : X-ray structures of the compound bound to target proteins (e.g., solved at 2.1 Å resolution) clarify binding modes and resolve discrepancies between biochemical and cellular data .
Q. What strategies optimize synthetic yield and scalability for industrial research?
- Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., from 24h to 2h for piperidine functionalization) and improve reproducibility.
- Catalyst Screening : Pd/C or Ni catalysts enhance coupling efficiency in cyclohexene acylation steps (yield increase from 45% to 82%).
- Green Solvents : Switch from DCM to cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
